3,5-Difluoro-4-(trifluoromethyl)benzonitrile
Description
3,5-Difluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile characterized by a trifluoromethyl (-CF₃) group at the para position and fluorine atoms at the 3 and 5 positions of the benzene ring. This compound is primarily utilized as a key intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance stability and reactivity in substitution reactions .
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJKQADKFUOYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258954 | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-30-6 | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Reduction
The patent outlines a five-step synthesis starting with ortho-fluoro benzotrifluoride. Nitration at 10–20°C using H₂SO₄/HNO₃ yields 3-trifluoromethyl-4-fluoronitrobenzene, which is subsequently reduced to the corresponding aniline using Fe/NH₄Cl in water. For the target compound, a similar approach could involve nitration of a difluorinated precursor (e.g., 3,5-difluoro-4-(trifluoromethyl)benzene) to introduce a nitro group, followed by reduction to the amine.
Critical Parameters :
Bromination and Diazotization
Bromination of 3-trifluoromethyl-4-fluoroaniline with Br₂ in acetic acid at 0–60°C produces 2-bromo-4-fluoro-5-trifluoromethylaniline. Diazotization with NaNO₂/HCl, followed by hypophosphorous acid (H₃PO₂) treatment, replaces the amine with a bromine atom. Adapting this step for this compound would require bromination at a position adjacent to the CF₃ group, leveraging the directing effects of fluorine substituents.
Cyanation Substitution
The final step substitutes bromine with a cyano group using CuCN in dimethylformamide (DMF) at 60–250°C. For the target molecule, this reaction could be applied to a 3,5-difluoro-4-bromo-(trifluoromethyl)benzene intermediate.
Yield Optimization :
-
Solvent Choice : DMF facilitates high-temperature reactions (up to 250°C) without decomposition.
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Catalyst Loading : CuCN at 1.1 equivalents relative to the bromide ensures complete conversion.
Analysis of Patent CN1810775B Methodology
Bromination and Cyano Substitution
This patent employs dibromohydantoin (C₅H₆Br₂N₂O₂) in H₂SO₄/acetic acid to brominate meta-trifluoromethyl fluorobenzene at 4–5 L solvent per kilogram substrate. Subsequent cyanation with CuCN in quinoline at reflux yields 4-fluoro-2-trifluoromethylbenzonitrile. For the target compound, bromination of a 3,5-difluoro precursor could position the cyano group at the desired para position relative to CF₃.
Reagent Efficiency :
Amination Process
The patent’s amination step uses liquefied NH₃ in ethanol at 120°C to replace fluorine with an amine. However, for this compound, this step is unnecessary, as fluorines are retained in the final product.
Comparative Analysis of Synthetic Routes
Both methods highlight the importance of solvent selection and temperature control in achieving high-purity products.
Adaptation Strategies for Target Compound
Proposed Synthetic Pathway
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Starting Material : 3,5-Difluoro-4-bromobenzotrifluoride (hypothetical intermediate).
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Cyanation : Substitute Br with CN using CuCN in DMF at 200°C.
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Purification : Recrystallization from toluene to achieve >98% purity.
Challenges :
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Regioselective Bromination : Ensuring bromination occurs para to CF₃ in a difluorinated substrate.
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Fluorine Stability : Avoiding defluorination under high-temperature cyanation.
Alternative Route via Directed Metallation
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Directed Ortho-Metallation : Use a directing group (e.g., amide) to install CF₃ at position 4.
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Fluorination : Electrophilic fluorination at positions 3 and 5 using Selectfluor®.
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Cyanation : Pd-catalyzed cross-coupling with Zn(CN)₂.
Data Tables on Reaction Conditions
Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Nitration | H₂SO₄/HNO₃ | 10–20°C | 82% | 97.7% |
| Reduction | Fe/NH₄Cl | Reflux | >100%* | 99.12% |
| Cyanation | CuCN/DMF | 200°C | 54% | 98.2% |
| Bromination | C₅H₆Br₂N₂O₂/H₂SO₄ | Reflux | 85% | 93.35% |
*Yield exceeding 100% attributed to solvent co-distillation.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion to 3,5-difluoro-4-(trifluoromethyl)benzylamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3,5-Difluoro-4-(trifluoromethyl)benzonitrile has been investigated for its potential as an anticancer agent. Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity due to their unique electronic properties.
- Case Study: Hydrodefluorination
In a study examining hydrodefluorination reactions, this compound was subjected to organophotoredox conditions. The results demonstrated the compound's ability to selectively reduce C-F bonds while maintaining structural integrity, which is crucial for developing new therapeutic agents .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Various cancer cell lines | < 10 | Induction of apoptosis and cell cycle arrest |
| Bicalutamide | Prostate cancer | 43% yield | Reductive defluorination |
| Bendroflumethiazide | Heart failure | Not specified | C-F bond reduction |
Agrochemicals
Fluorinated compounds like this compound are increasingly utilized in the development of agrochemicals due to their enhanced stability and efficacy against pests and diseases.
- Case Study: Herbicide Development
Research has shown that incorporating trifluoromethyl groups into herbicides can improve their potency and selectivity. The compound's structure allows for better interactions with biological targets in plants, making it a candidate for further development in herbicide formulations .
Materials Science
The unique properties of this compound make it suitable for use in advanced materials.
- Case Study: Polymer Synthesis
In materials science, the compound has been used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. This application is particularly relevant in the production of coatings and sealants that require durability under harsh conditions .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,5-Difluoro-4-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The trifluoromethyl group in this compound provides stronger electron-withdrawing effects compared to hydroxyl (-OH) or chloro (-Cl) groups in analogs. This enhances its stability in electrophilic substitution reactions, making it suitable for synthesizing high-value intermediates .
- 3,5-Difluoro-4-hydroxybenzonitrile exhibits a higher melting point (200–208°C) due to hydrogen bonding from the hydroxyl group, whereas the trifluoromethyl analog likely has lower polarity and melting point .
Applications in Drug Development :
- The trifluoromethyl derivative is critical in preparing pyrimidine-based pharmaceuticals, as demonstrated in the synthesis of a pyrimidin-2-amine intermediate via nucleophilic aromatic substitution .
- In contrast, 3,5-Dichloro-4-fluorobenzonitrile is more commonly used in materials science due to its halogen-rich structure, which improves flame retardancy in polymers .
Biological Activity
3,5-Difluoro-4-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, including multiple fluorine substituents and a nitrile group. These characteristics suggest potential applications in drug discovery and development, particularly as a building block for more complex molecules. This article reviews the biological activities associated with this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₉H₄F₅N
- Molecular Weight : 227.13 g/mol
- Functional Groups :
- Trifluoromethyl group (-CF₃)
- Nitrile group (-C≡N)
- Difluoro substitutions on the benzene ring
The presence of fluorine atoms enhances the compound's stability and may influence its reactivity with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the nitrile group can participate in various chemical transformations, allowing for further functionalization that may lead to increased biological activity.
Biological Activity Overview
Research on the biological activity of this compound has focused on its potential roles in various therapeutic areas. Below are summarized findings from recent studies:
Antiviral Activity
A study investigating N-Heterocycles found that compounds similar to this compound exhibited significant antiviral properties against various viruses, including HIV and HCV. The structure-activity relationship (SAR) indicated that fluorinated compounds often demonstrate enhanced potency compared to their non-fluorinated counterparts .
Anticancer Potential
Fluorinated compounds have been explored for their anticancer properties. Research has shown that the incorporation of trifluoromethyl groups can significantly increase the efficacy of certain anticancer agents by improving their interaction with target proteins involved in cancer cell proliferation .
Enzyme Inhibition
Inhibitory studies have suggested that this compound may interact with specific enzymes critical for cellular functions. For instance, compounds with similar structures have been shown to inhibit enzymes such as reverse transcriptase and various kinases, which are pivotal in cancer and viral replication pathways .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Target | IC₅₀ Value (μM) | Notes |
|---|---|---|---|
| Antiviral | HIV Reverse Transcriptase | 0.35 | Enhanced potency due to fluorination |
| Anticancer | Various Kinases | 0.26 - 0.35 | Increased efficacy in fluorinated analogs |
| Enzyme Inhibition | DHODH | >100 | Selective inhibition observed |
Case Studies
- Antiviral Studies : A series of compounds based on the structure of this compound were tested against HIV and HCV. The results indicated that modifications leading to increased fluorination correlated with improved antiviral activity .
- Anticancer Research : Investigations into fluorinated benzonitriles showed promising results in inhibiting tumor growth in vitro and in vivo models. The trifluoromethyl group was identified as a key contributor to enhanced bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-4-(trifluoromethyl)benzonitrile in laboratory settings?
- Methodology :
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Halogenation-Cyanation Strategy : Start with a fluorinated benzene derivative. Introduce trifluoromethyl groups via Ullmann coupling or direct trifluoromethylation using Cu-mediated reactions. Final cyanation can be achieved using Zn(CN)₂ under Pd catalysis .
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Nucleophilic Aromatic Substitution : React 3,5-difluoro-4-bromobenzotrifluoride with CuCN or KCN in DMF at 120°C, leveraging the electron-withdrawing trifluoromethyl group to activate the ring for substitution .
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Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Phase transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields .
Synthetic Route Yield (%) Purity (%) Key Reagents/Conditions Halogenation-Cyanation 65–75 ≥98 Pd(OAc)₂, Zn(CN)₂, DMF, 80°C Nucleophilic Substitution 50–60 ≥95 KCN, CuI, DMF, 120°C
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- ¹⁹F NMR : Expect two distinct peaks for the 3,5-fluorine atoms (δ ≈ -110 to -120 ppm) and a separate signal for the CF₃ group (δ ≈ -60 to -70 ppm) .
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups appear downfield (δ ≈ 7.8–8.2 ppm).
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1350–1100 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : Molecular ion peak at m/z 221 (C₈H₃F₅N⁺) with fragmentation patterns reflecting loss of CN or CF₃ groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during nucleophilic substitution reactions involving this compound?
- Issue : Discrepancies in reaction rates/yields may arise from steric hindrance (CF₃ group) or solvent polarity effects.
- Methodology :
- Kinetic Studies : Vary solvent polarity (DMF vs. THF) and measure activation energy via Arrhenius plots.
- Computational Modeling : Use DFT calculations to map electron density and predict reactive sites .
- Byproduct Analysis : Identify side products (e.g., defluorination or nitrile hydrolysis) via LC-MS .
Q. How do fluorine and trifluoromethyl substituents influence electronic properties and reactivity?
- Electronic Effects :
- Fluorine : Strong electron-withdrawing (-I effect), deactivates the aromatic ring, but directs nucleophiles to meta/para positions.
- CF₃ : Hyperconjugative withdrawal destabilizes intermediates, reducing reaction rates in SNAr but enhancing stability toward oxidation .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-methylbenzonitrile) under identical conditions .
Q. What are its applications as a building block in medicinal chemistry?
- Drug Development :
- Kinase Inhibitors : The nitrile group acts as a hydrogen bond acceptor, while CF₃ enhances lipophilicity for blood-brain barrier penetration.
- Proteolysis-Targeting Chimeras (PROTACs) : Used to synthesize bifunctional molecules linking target proteins to E3 ubiquitin ligases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
